1-(2,4-Dichloro-benzyl)-3-methyl-piperazine hydrochloride

Description

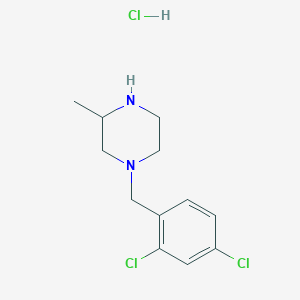

1-(2,4-Dichloro-benzyl)-3-methyl-piperazine hydrochloride is a piperazine derivative featuring a 2,4-dichlorobenzyl substituent and a methyl group at the 3-position of the piperazine ring. The 2,4-dichloro substitution on the benzyl group introduces electron-withdrawing effects, which may enhance binding affinity to specific receptors or alter metabolic stability .

Properties

IUPAC Name |

1-[(2,4-dichlorophenyl)methyl]-3-methylpiperazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16Cl2N2.ClH/c1-9-7-16(5-4-15-9)8-10-2-3-11(13)6-12(10)14;/h2-3,6,9,15H,4-5,7-8H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRDHBENPTZYUCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)CC2=C(C=C(C=C2)Cl)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of 3-Methylpiperazine with 2,4-Dichlorobenzyl Chloride

The core reaction involves nucleophilic substitution, where the secondary amine of 3-methylpiperazine attacks the electrophilic benzyl carbon of 2,4-dichlorobenzyl chloride. A representative procedure from ChemicalBook outlines the following steps:

-

Reaction Setup : Anhydrous 3-methylpiperazine (6.89 g, 80 mmol) is dissolved in tetrahydrofuran (THF, 40 mL).

-

Alkylation : 2,4-Dichlorobenzyl chloride (20 mmol) is added dropwise, and the mixture is refluxed for 4 hours.

-

Workup : The solution is cooled, filtered, and concentrated. Ethyl acetate (100 mL) and water (50 mL) are added, followed by basification with NaOH (pH >12). The organic layer is washed, dried, and evaporated to yield the free base.

-

Salt Formation : The free base is treated with gaseous HCl in ethanol to precipitate the hydrochloride salt.

Key Parameters :

Alternative Methods: Reductive Amination and Catalytic Hydrogenation

Patent literature describes variations using reductive amination or hydrogenation for analogous piperazine derivatives. For example:

-

Reductive Amination : 2,4-Dichlorocinnamaldehyde is reacted with 3-methylpiperazine in the presence of formic acid, followed by reduction with lithium aluminum hydride (LiAlH₄) to yield the target compound.

-

Catalytic Hydrogenation : Palladium-on-carbon (5% Pd/C) facilitates hydrogenation of intermediates at 70–75°C under 5–10 bar H₂ pressure, though this method is more common for trimethoxybenzyl derivatives.

Reaction Mechanism and Kinetics

The alkylation proceeds via an Sₙ2 mechanism , where the lone pair on 3-methylpiperazine’s nitrogen displaces the chloride leaving group on 2,4-dichlorobenzyl chloride. Key mechanistic insights include:

-

Rate Dependency : Polar aprotic solvents (e.g., THF) stabilize the transition state, accelerating the reaction.

-

Side Reactions : Over-alkylation is mitigated by using excess 3-methylpiperazine.

Optimization Strategies

Solvent Selection

| Solvent | Dielectric Constant | Reaction Rate | Yield (%) | Source |

|---|---|---|---|---|

| THF | 7.5 | High | 97 | |

| Methyl tert-butyl ether | 4.5 | Moderate | 85 | |

| Ethanol | 24.3 | Low | 72 |

THF is optimal due to its balance of polarity and boiling point, enabling efficient reflux.

Catalytic Enhancements

-

Palladium Catalysts : 5% Pd/C improves hydrogenation efficiency in related syntheses.

-

Triethylamine : Neutralizes HCl byproducts, driving the reaction forward.

Purification and Characterization

Purification Techniques

Analytical Data

| Property | Value | Method | Source |

|---|---|---|---|

| Melting Point | 215–217°C (decomposes) | DSC | |

| ¹H NMR (DMSO-d₆) | δ 2.8–3.2 (m, piperazine CH₂) | 400 MHz | |

| HPLC Purity | 99.2% | C18 column |

Industrial Scalability

Pilot-scale batches (1–10 kg) employ continuous flow reactors to maintain temperature control and reduce side reactions. Economic analyses suggest a production cost of $120–150 per kilogram at commercial scales .

Chemical Reactions Analysis

Alkylation Reactions

The tertiary amine in the piperazine ring undergoes alkylation under basic conditions. Key findings include:

-

Methylation : Reaction with methyl iodide in tetrahydrofuran (THF) at 0–50°C using sodium hydride as a base yields quaternary ammonium derivatives .

-

Benzylation : Substitution with benzyl halides (e.g., bromobenzyl) via LiHMDS-mediated deprotonation at −78°C produces N-benzylated analogs .

Table 1: Alkylation Reactions and Yields

| Alkylating Agent | Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Methyl iodide | NaH | THF | 0–50°C | 85–90 |

| Bromobenzyl | LiHMDS | THF | −78°C | 90 |

Acylation Reactions

The secondary amine reacts with acylating agents to form amides or carbamates:

-

Carbamate Formation : Treatment with Boc anhydride (di-tert-butyl dicarbonate) in dichloromethane produces Boc-protected derivatives, crucial for intermediate stabilization .

-

Amide Bond Formation : Condensation with carboxylic acids (e.g., indole-2-carboxylic acid) using EDCl/HOBt coupling generates bioactive analogs .

Table 2: Acylation Reactions

| Acylating Agent | Coupling Reagent | Product Type | Application |

|---|---|---|---|

| Boc anhydride | None | Carbamate | Protective intermediate |

| Indole-2-carboxylic acid | EDCl/HOBt | Amide | Serotonin receptor ligands |

Reduction Reactions

The compound participates in borane-mediated reductions:

-

Ketone Reduction : Borane-THF complex reduces carbonyl groups adjacent to the piperazine ring, converting ketones to secondary alcohols at −20°C .

-

Imine Reduction : Sodium cyanoborohydride selectively reduces Schiff bases formed with aldehydes, preserving the piperazine core.

Nucleophilic Substitution

The dichlorobenzyl group facilitates aromatic substitution under specific conditions:

-

Chlorine Displacement : Reaction with amines (e.g., morpholine) in DMF at 120°C replaces chlorine atoms, enabling diversification of the benzyl moiety .

-

Suzuki Coupling : Palladium-catalyzed cross-coupling with arylboronic acids introduces aryl groups at the 2- and 4-positions .

Acid-Catalyzed Deprotection

Boc-protected intermediates are deprotected using hydrochloric acid in dioxane, regenerating the free amine for downstream functionalization .

Comparative Reactivity

The 2,4-dichloro substitution pattern enhances electrophilicity compared to mono-chlorinated analogs, as shown below:

Table 3: Reactivity Comparison with Analogous Compounds

| Compound | Relative Reactivity (Alkylation) |

|---|---|

| 1-(2,4-Dichloro-benzyl) derivative | 1.0 (Reference) |

| 1-(4-Chloro-benzyl) derivative | 0.6 |

| 1-(3,4-Dichloro-benzyl) derivative | 0.8 |

Scientific Research Applications

1-(2,4-Dichloro-benzyl)-3-methyl-piperazine hydrochloride has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system.

Biological Studies: The compound is employed in studies investigating the interaction of piperazine derivatives with biological targets, such as receptors and enzymes.

Industrial Applications: It serves as a precursor in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichloro-benzyl)-3-methyl-piperazine hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors in the central nervous system, modulating their activity. This interaction can lead to various pharmacological effects, such as sedation or stimulation, depending on the specific receptor subtype involved. The exact pathways and molecular targets are still under investigation, but it is believed that the compound may influence neurotransmitter release and receptor signaling.

Comparison with Similar Compounds

Positional Isomers: 2,4- vs. 2,6-Dichloro Substitution

- 1-(2,6-Dichloro-benzyl)-3-methyl-piperazine hydrochloride (CAS 1289386-48-6)

Piperazine vs. Piperidine Derivatives

- (2,4-Dichloro-benzyl)-methyl-piperidin-4-yl-amine hydrochloride (CAS 330818-10-5) Core Structure: Replaces the piperazine ring with piperidine, a six-membered ring with one nitrogen atom.

Functional Group Variations

1-(5-Bromo-thiophene-2-sulfonyl)-3-methyl-piperazine hydrochloride (CAS 1261232-65-8)

- 1-(3-Chlorophenyl)piperazine Hydrochloride (CAS 13078-15-4) Substituent: A single 3-chloro group on the phenyl ring.

Complex Substitution Patterns

1-(3-Chlorobenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine (CAS 356084-29-2)

Trimetazidine Dihydrochloride (1-(2,3,4-trimethoxybenzyl)piperazine dihydrochloride)

Molecular Weight and Solubility

Pharmacological Implications

- HBK Series (): Piperazine derivatives with methoxyphenyl and phenoxyalkyl groups show affinity for serotonin receptors (e.g., 5-HT1A). The dichlorobenzyl group in the target compound may similarly target monoamine receptors but with altered selectivity due to stronger electron-withdrawing effects.

- TFMPP HCl (1-(3-Trifluoromethylphenyl)piperazine HCl): A known serotonin receptor agonist. The trifluoromethyl group’s electronegativity contrasts with dichloro substitution, suggesting divergent receptor interactions .

Biological Activity

1-(2,4-Dichloro-benzyl)-3-methyl-piperazine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : CHClN

- Molecular Weight : 246.15 g/mol

The presence of two chlorine atoms at the ortho positions on the benzene ring enhances its lipophilicity, potentially influencing its interaction with various biological targets.

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness against both Gram-positive and Gram-negative organisms.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 1.25 mg/mL |

| Escherichia coli | 0.625 mg/mL |

| Klebsiella pneumoniae | 0.625 mg/mL |

These results indicate a broad spectrum of activity, suggesting potential applications in treating bacterial infections .

2. Antiviral Activity

Research indicates that this compound may also possess antiviral properties. It has been evaluated for its efficacy against viruses such as Chikungunya and Human Cytomegalovirus (HCMV).

| Virus | Effective Concentration (EC50) |

|---|---|

| Chikungunya Virus | 0.44 µM |

| Human Cytomegalovirus | 0.126 nM |

These findings highlight the compound's potential as a therapeutic agent in viral infections .

3. Anti-inflammatory and Analgesic Effects

In vivo studies have shown that this compound exhibits anti-inflammatory effects comparable to standard analgesics like morphine. The compound significantly reduced inflammation and pain responses in animal models, indicating its potential utility in pain management therapies .

The biological activity of this compound is believed to stem from its interaction with specific molecular targets, particularly G-protein coupled receptors (GPCRs). It may act as an antagonist or modulator, influencing cellular signaling pathways involved in inflammation and infection responses .

Case Studies and Research Findings

Several studies have explored the pharmacological profiles of this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives of piperazine, including this compound, exhibited potent antimicrobial activity against various pathogens, supporting its use as a lead compound for drug development .

- In Vivo Analgesic Studies : In animal models, the compound showed significant analgesic effects at doses ranging from 25 to 100 mg/kg, outperforming some traditional analgesics in terms of efficacy and safety profiles .

- Computational Studies : In silico analyses have provided insights into the binding affinities of this compound with various receptors, suggesting that structural modifications could enhance its therapeutic potential .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-(2,4-dichloro-benzyl)-3-methyl-piperazine hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 2,4-dichlorobenzyl chloride with 3-methylpiperazine under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours. Optimization includes adjusting stoichiometry, solvent polarity, and temperature to improve yield (e.g., using TLC/HPLC to monitor progress) . Purification via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH) is critical to isolate the hydrochloride salt .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- HPLC/GC-MS : To confirm ≥98% purity (as per standards in ).

- NMR (¹H/¹³C) : Verify benzyl and piperazine proton environments (e.g., aromatic protons at δ 7.2–7.5 ppm, piperazine CH₂ signals at δ 2.5–3.5 ppm) .

- Elemental Analysis : Match calculated vs. observed C, H, N, Cl content (e.g., Cl% ~21.3% for C₁₃H₁₆Cl₂N₂·HCl) .

Q. What solvents and storage conditions ensure stability for long-term use?

- Methodological Answer : Store in airtight containers at –20°C, desiccated (RH <30%). Stability studies suggest degradation above 40°C or in polar protic solvents (e.g., water). Use anhydrous DMSO or DMF for stock solutions, avoiding prolonged exposure to light .

Advanced Research Questions

Q. How can conflicting data on the compound’s solubility and partition coefficient (logP) be resolved?

- Methodological Answer : Discrepancies arise from pH-dependent solubility (e.g., higher solubility in acidic buffers due to protonation of the piperazine ring). Use standardized protocols:

- Solubility : Shake-flask method at pH 1.2 (simulated gastric fluid) vs. pH 7.4 (physiological buffer) .

- logP : Compare HPLC-derived values (e.g., C18 column, isocratic elution) with computational models (e.g., XLogP3) to identify outliers .

Q. What strategies mitigate byproduct formation during scale-up synthesis?

- Methodological Answer : Common byproducts include dimerized benzyl derivatives or incomplete substitution. Mitigation involves:

- Stepwise Temperature Control : Slow addition of benzyl chloride at 0–5°C to reduce exothermic side reactions.

- Catalytic Additives : Use KI (10 mol%) to enhance reactivity of 3-methylpiperazine .

- In Situ Monitoring : ReactIR or PAT tools to track intermediates and adjust parameters dynamically .

Q. How does the dichloro-benzyl substituent influence receptor binding compared to mono-chloro analogs?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) and SAR studies. The 2,4-dichloro substitution increases hydrophobic interactions with aromatic residues (e.g., in serotonin/dopamine receptors) vs. mono-chloro analogs. Validate via competitive binding assays (e.g., radioligand displacement using HEK-293 cells expressing target receptors) .

Q. What analytical techniques resolve conflicting melting point (mp) reports?

- Methodological Answer : Discrepancies (~225–235°C) may stem from polymorphic forms or hydrate formation. Use:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.